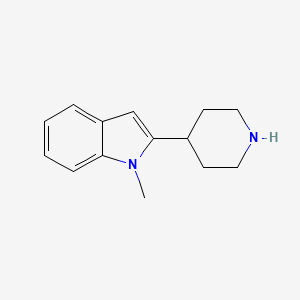

1-Methyl-2-(piperidin-4-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

1-methyl-2-piperidin-4-ylindole |

InChI |

InChI=1S/C14H18N2/c1-16-13-5-3-2-4-12(13)10-14(16)11-6-8-15-9-7-11/h2-5,10-11,15H,6-9H2,1H3 |

InChI Key |

WNYFSQVZUYOLQK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3CCNCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 2 Piperidin 4 Yl 1h Indole and Its Derivatives

Classical and Modern Indole (B1671886) Synthesis Approaches

The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov These can be broadly categorized into classical name reactions and more modern cyclization and annulation techniques.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring. nih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. For the synthesis of a 2-substituted indole like the target compound, a ketone would be the required carbonyl partner.

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. A variety of acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be employed to catalyze the reaction. organic-chemistry.org

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ |

Table 1: Common Catalysts in Fischer Indole Synthesis organic-chemistry.org

Variants of the Fischer indole synthesis have been developed to improve yields, expand substrate scope, and allow for milder reaction conditions. For instance, microwave-assisted Fischer indole synthesis has been shown to accelerate the reaction and often leads to higher yields of 2-aryl indoles. nih.gov

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis offers a versatile alternative to the Fischer method, particularly for the synthesis of indoles that are unsubstituted at the 2- and 3-positions. However, it can be adapted for substituted indoles. The synthesis begins with an ortho-nitrotoluene derivative, which is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. Reductive cyclization of this intermediate, typically using a reducing agent like Raney nickel with hydrazine (B178648) or catalytic hydrogenation, affords the indole. researchgate.net

This method is advantageous due to the commercial availability of a wide range of substituted ortho-nitrotoluenes and the generally high yields and mild conditions of the reductive cyclization step.

Other Cyclization and Annulation Reactions

Modern organic synthesis has introduced a plethora of other methods for indole construction. Transition-metal-catalyzed reactions, in particular, have become powerful tools. For example, palladium-catalyzed intramolecular C-H activation/C-N bond formation has been utilized for the synthesis of carbazoles and can be adapted for indole synthesis.

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are also prevalent. Lewis acid-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols can be used to access cyclopenta[b]indoles, showcasing the versatility of annulation strategies in building complex indole-containing systems. organic-chemistry.org Furthermore, silver-mediated N-N bond cleavage of alkynyl triazenes represents a novel pathway to 2-substituted indoles. nih.gov

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The piperidine ring is another ubiquitous heterocycle in pharmaceuticals. Its synthesis and functionalization can be achieved through various routes, including hydrogenation of pyridine (B92270) precursors, cyclization of acyclic precursors, and functionalization of a pre-existing piperidine ring.

One of the most common methods for synthesizing the piperidine core is the hydrogenation of corresponding pyridine derivatives. This can be achieved using various catalysts, such as rhodium, palladium, or Raney nickel, often under high pressure and temperature. researchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial for producing specific isomers of substituted piperidines.

Intramolecular cyclization strategies are also widely employed. These can involve reactions like the Dieckmann condensation of aminodicarboxylate esters to form 4-piperidones, which are key intermediates. researchgate.net The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the desired 4-piperidone (B1582916). Asymmetric synthesis of piperidines can be achieved through biocatalytic transamination followed by diastereoselective reduction of the resulting enamine or imine intermediates. researchgate.net

Coupling Reactions for Indole-Piperidine Linkage

The crucial step in the synthesis of 1-methyl-2-(piperidin-4-yl)-1H-indole is the formation of the bond between the C2 position of the indole ring and the C4 position of the piperidine ring. Several strategies can be envisioned for this transformation.

One direct approach involves the nucleophilic addition of an organometallic indole species to a protected 4-piperidone derivative. For example, 1-methyl-1H-indole can be lithiated at the 2-position using a strong base like n-butyllithium. The resulting 2-lithioindole can then react with an N-protected 4-piperidone, such as N-benzyl-4-piperidone. Subsequent dehydration of the resulting tertiary alcohol would yield an enamine, which can then be reduced to the desired piperidine-substituted indole.

Alternatively, a Grignard reagent of a 2-haloindole derivative could be prepared and reacted with a 4-piperidone. For instance, 1-methyl-2-bromoindole could be converted to its Grignard reagent, which would then add to N-protected 4-piperidone.

Transition metal-catalyzed cross-coupling reactions offer another powerful set of tools. While direct C-H activation and coupling of indole with a piperidine derivative is challenging, a more conventional approach would involve a Suzuki, Stille, or other cross-coupling reaction between a 2-halo or 2-boryl-1-methylindole and a suitable 4-substituted piperidine derivative. For example, a palladium-catalyzed Suzuki coupling could be performed between 1-methyl-2-(tributylstannyl)-1H-indole and a 4-iodo-N-protected-1,2,3,6-tetrahydropyridine, followed by reduction of the double bond.

Stereoselective Synthesis of Chiral Derivatives

The creation of enantiomerically pure derivatives of 1-methyl-2-(piperidin-4-yl)-1H-indole requires stereoselective synthetic methods. Asymmetry can be introduced either during the construction of the piperidine ring or in the coupling step.

Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary attached to the piperidine nitrogen can direct the facial selectivity of a nucleophilic addition to a 4-piperidone or a conjugate addition to a tetrahydropyridine (B1245486) derivative. rsc.org The auxiliary can then be removed in a subsequent step. For example, arabinopyranosylamine has been used as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones. rsc.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral phosphoric acids have been used to catalyze the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates, demonstrating the potential of this approach for constructing chiral piperidine rings with indole substituents. nih.gov

Biocatalytic methods, such as the use of transaminases for the asymmetric synthesis of substituted piperidines, offer an environmentally friendly and highly selective alternative. researchgate.net These enzymatic methods can produce optically pure intermediates that can then be incorporated into the final target molecule.

| Method | Description |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to control stereochemistry, then removed. |

| Organocatalysis | A small, chiral organic molecule is used as a catalyst to induce enantioselectivity. |

| Biocatalysis | Enzymes are used to catalyze stereoselective transformations. |

Table 2: Approaches to Stereoselective Synthesis researchgate.netrsc.orgnih.gov

Optimization of Synthetic Routes for Scalability and Efficiency

The transition of a synthetic route from a laboratory-scale procedure to a large-scale, industrial process is a critical phase in chemical development. This optimization is driven by the need for cost-effectiveness, safety, high yield, and purity, as well as environmental sustainability. For complex molecules such as 1-Methyl-2-(piperidin-4-yl)-1H-indole and its derivatives, optimizing the synthetic pathway involves a multi-faceted approach, focusing on modifying initial discovery routes, refining reaction conditions, and implementing advanced manufacturing technologies.

A primary step in process development is the adaptation of the initial medicinal chemistry route for large-scale synthesis. researchgate.net Routes designed for small-scale discovery often utilize expensive reagents, challenging purification methods like column chromatography, and reactions that are difficult to control on a larger scale. A practical and scalable route often requires that the intermediates are solids and can be isolated by simple filtration. researchgate.net

Key strategies for optimizing synthetic routes for scalability and efficiency include:

Reagent and Catalyst Selection: The choice of reagents and catalysts is paramount. For instance, an efficient and scalable synthesis of piperidine-4-yl-carbamates, key intermediates for related structures, was developed using readily available commercial raw materials. asianpubs.orgresearchgate.net This process involved a reductive amination using Raney-Ni as a catalyst, which contributed to shorter reaction times and high yields, making the process viable for large-scale manufacturing. asianpubs.orgresearchgate.net The selection of a catalyst can be so crucial that it can determine the reaction's outcome, as seen in methodologies where switching between copper and silver catalysts directs the cyclization of the same substrate to form different heterocyclic cores. pkusz.edu.cn In some cases, transfer hydrogenation is an advantageous alternative to using gaseous hydrogen, enhancing the safety and practicality of the process on a commercial scale. google.com

Refinement of Reaction Conditions: Systematic optimization of reaction parameters is essential to maximize yield and minimize impurities. This involves a detailed study of solvents, bases, temperature, and reaction times. A general and scalable synthesis for polysubstituted indoles was developed based on the optimization of such conditions. researchgate.net The findings from these optimization studies can be effectively summarized to identify the most efficient pathway.

| Entry | Parameter Varied | Condition | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Solvent | CH2Cl2 | 82 | researchgate.net |

| 2 | Solvent | Toluene | 75 | researchgate.net |

| 3 | Solvent | THF | 68 | researchgate.net |

| 4 | Catalyst | DABCO (5 mol%) | 82 | researchgate.net |

| 5 | Catalyst | Et3N (5 mol%) | <10 | researchgate.net |

Advanced Manufacturing Technologies: Modern approaches to chemical manufacturing can offer significant advantages in efficiency and scalability. The use of continuous plug flow reactors (PFRs), for example, enables chemistry that would be difficult to perform via traditional batch processing. researchgate.net This technology offers superior control over reaction parameters, enhances safety, and allows for rapid optimization and scale-up under GMP conditions, potentially enabling commercial production from a much smaller footprint. researchgate.net

Process Control and Purification: On a larger scale, controlling the rate of reagent addition and temperature is critical. For instance, a procedure for preparing a related compound on a 125g scale specifies the dropwise addition of a methanesulfonic acid solution to a well-stirred mixture to ensure proper salt formation and crystallization. google.com Furthermore, purification strategies must be adapted for scale. While laboratory syntheses may rely on chromatography, industrial processes favor crystallization and filtration. researchgate.net In some cases, specific purification steps, such as refluxing a crude product over metallic sodium, can be employed to remove persistent impurities before final distillation. orgsyn.org The ultimate goal is a process that is not only high-yielding but also simple to operate, with low energy consumption and reduced production costs. google.com

By systematically addressing these areas, a synthetic route for 1-Methyl-2-(piperidin-4-yl)-1H-indole can be transformed into a robust, efficient, and economically viable process suitable for large-scale production.

Structure Activity Relationship Sar Investigations of 1 Methyl 2 Piperidin 4 Yl 1h Indole Scaffolds

Impact of N-Substitution on Indole (B1671886) Moiety on Biological Activity

The nitrogen atom of the indole ring (position 1) is a critical site for modification, and substitutions at this position can profoundly influence the biological activity of the compound. The presence of a hydrogen atom at the N1 position allows for potential hydrogen bond donation, which can be crucial for receptor binding. nih.gov

For instance, in a series of N-(indol-3-ylglyoxylyl)-β-arylethylamines designed as benzodiazepine (B76468) receptor (BzR) ligands, all 1-methyl derivatives were found to be inactive. nih.gov This suggests that the indole NH group may be involved in a critical hydrogen-bonding interaction with the receptor, or that the methyl group introduces steric hindrance that prevents optimal binding. nih.gov

The introduction of different N-alkyl or N-acyl groups can lead to a wide spectrum of functional activities, ranging from full inverse agonists to full agonists at the same receptor. nih.gov This indicates that the N-substituent plays a crucial role in altering the conformation of the target receptor upon binding, leading to different downstream signaling outcomes. nih.gov

Role of Substituents on the Piperidine (B6355638) Ring for Receptor Affinity

The piperidine ring, particularly its nitrogen atom and the substituents at position 4, is another key area for SAR exploration. The basicity of the piperidine nitrogen is often essential for forming ionic interactions with acidic residues, such as aspartic acid, in the binding pockets of many receptors, including opioid and dopamine (B1211576) receptors. nih.govchemrxiv.org

N-demethylation of certain piperidine-based ligands has been shown to improve activity at serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov However, replacing the N-methyl group with larger phenylalkyl groups can lead to varied effects. In some scaffolds, this modification improves SERT activity but decreases affinity for the dopamine transporter (DAT). nih.gov In more potent isomers, the same substitution can lead to a significant loss of activity at all monoamine transporters, indicating a sensitive steric and electronic requirement at this position. nih.gov

Substitutions on the carbon framework of the piperidine ring also play a critical role. For compounds targeting dopamine D2 and D3 receptors, various N-substitutions on a piperazine (B1678402) ring (a close analog of piperidine) can accommodate diverse heterocyclic rings, including indole. nih.gov The nature and length of linkers (e.g., amide vs. methylene) between the piperidine/piperazine and other aromatic moieties can fine-tune binding affinity and selectivity. nih.gov For example, an amide linker connected to the 2-position of an indole ring resulted in a compound with high affinity and selectivity for the D3 receptor. nih.gov

Furthermore, the addition of polar functional groups to the piperidine ring can modulate physicochemical properties and receptor interactions. In a series of monoamine oxidase (MAO) inhibitors, para-substitution of a hydroxyl group on the piperidine ring was preferred over meta-substitution and significantly increased the inhibitory effect. acs.org This highlights the importance of the specific placement of functional groups for optimal interaction with the target enzyme. acs.org

Table 1: Effect of N-Substitution on Piperidine Analogues on Dopamine Receptor Affinity

| Compound | Linker to Indole | Indole Position | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D3) |

| (-)-10e | Amide | 2-position | 47.5 | 0.57 | 83.3 |

| (+)-10e | Amide | 2-position | 113 | 3.73 | 30.3 |

| 10b | Methylene | 5-position | 144 | 3.87 | 37.2 |

| 22 | Direct | 5-position | 30 | 2 | 15 |

Data synthesized from research findings. nih.gov

Positional Effects of Functional Groups on Biological Activity

The specific position of functional groups on both the indole and piperidine rings is a determining factor for biological activity and receptor selectivity. Even minor changes in the location of a substituent can lead to dramatic shifts in pharmacological profiles.

A clear example of this is seen when comparing 2-substituted versus 3-substituted N-piperidinyl indoles as nociceptin (B549756) opioid peptide (NOP) receptor ligands. nih.gov Generally, 2-substituted analogs demonstrate improved potency and function as full agonists at the NOP receptor, whereas the corresponding 3-substituted indoles tend to be partial agonists. nih.gov This difference in intrinsic activity is directly attributable to the position of the substituent on the indole core. Furthermore, 2-substituted indoles show significantly enhanced binding affinity at the mu-opioid receptor (MOP) compared to their 3-substituted counterparts, thereby altering the selectivity profile of the ligands. nih.gov

The spatial arrangement of substituents on the piperidine ring also has a significant impact. The orientation of functional groups (axial vs. equatorial) can influence the molecule's interaction with the receptor. For instance, in certain piperidine derivatives, the introduction of a hydroxyl group at the para-position of a phenyl ring attached to piperidine leads to maximum inhibitory activity against MAO-A and MAO-B. acs.org This suggests a specific hydrogen bonding interaction is favored when the hydroxyl group is in that precise location.

Table 2: Comparison of Receptor Binding Affinities for 2- and 3-Substituted Indoles

| Compound Position | NOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | NOP Emax (%) |

| 2-Substituted | 0.23 | 4.1 | 110 | 180 | 95 |

| 3-Substituted | 0.89 | 74 | >1000 | >1000 | 55 |

Data represents generalized findings from comparative studies. nih.gov

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a ligand is what the biological receptor ultimately recognizes. Therefore, conformational analysis is a cornerstone of SAR studies, providing insights into how molecular flexibility and preferred spatial arrangements correlate with biological activity. mdpi.com The 1-methyl-2-(piperidin-4-yl)-1H-indole scaffold possesses several rotatable bonds, allowing it to adopt multiple conformations. The biologically active conformation is the specific spatial arrangement that allows for optimal binding to the target receptor.

Molecular modeling and experimental techniques like NMR are used to understand the conformational preferences of these ligands. mdpi.com Docking studies of indole-piperidine derivatives into receptor models reveal that the indole moiety often penetrates deep into hydrophobic pockets of the receptor. mdpi.com The piperidine ring's conformation (e.g., chair, boat, or twist-boat) and the orientation of its substituents (axial vs. equatorial) are critical.

Protonation of the piperidine nitrogen can cause significant conformational changes, especially when polar substituents are present on the ring. nih.gov For 4-substituted piperidines with polar groups like hydroxyl or halogens, protonation can stabilize the axial conformer, sometimes even reversing the conformational preference from equatorial to axial. nih.gov This change is driven by electrostatic interactions between the protonated nitrogen and the polar substituent and can be crucial for aligning the molecule correctly within the receptor's binding site. nih.gov Molecular dynamics simulations have shown that the stability of a ligand-receptor complex is dependent on these conformational factors and the specific interactions, such as salt bridges and hydrogen bonds, that they permit. mdpi.com

Comparative SAR Studies with Related Indole-Piperidine Frameworks

To better understand the SAR of the 1-methyl-2-(piperidin-4-yl)-1H-indole scaffold, it is instructive to compare it with structurally related frameworks, such as those containing piperazine or other heterocyclic systems. These comparisons help to elucidate the specific roles of different structural elements.

Bioisosteric replacement of the indole moiety itself with other heterocycles like indazole or benzothiophene (B83047) can also provide valuable SAR insights. In a series of dopamine receptor ligands, an indazole derivative exhibited high affinity for both D2 and D3 receptors, suggesting it is a viable replacement for the indole ring in that context. nih.gov Similarly, replacing the piperidine ring with a more rigid, bridged system like a 2-azanorbornane can probe receptor affinity and hydrophobicity, sometimes leading to higher affinity and improved in vivo activity.

These comparative studies underscore that while the indole-piperidine framework is a robust starting point, subtle changes like replacing a CH group with a nitrogen atom (piperidine vs. piperazine) or altering the core heterocyclic system can lead to profound differences in biological activity and receptor selectivity. nih.gov

Table 3: Comparative Affinity of Piperidine vs. Piperazine Scaffolds for σ1 and H3 Receptors

| Compound | Core Ring | hH3R Ki (nM) | σ1R Ki (nM) |

| Analog 1 | Piperazine | 3.17 | 1531 |

| Analog 2 | Piperidine | 7.70 | 3.64 |

Data synthesized from comparative studies. nih.gov

Molecular Mechanisms and Biological Targets of 1 Methyl 2 Piperidin 4 Yl 1h Indole Analogs

Receptor Binding and Ligand Affinity Studies

Analogs of 1-Methyl-2-(piperidin-4-yl)-1H-indole have been investigated for their ability to bind to several receptor families, most notably serotonin (B10506) receptors, the Farnesoid X receptor, cannabinoid receptors, and other G-protein coupled receptors. These studies are crucial in elucidating the structure-activity relationships that govern ligand affinity and selectivity.

Serotonin Receptor (e.g., 5-HT6) Ligand Interactions

The indole (B1671886) scaffold is a prominent feature in many ligands targeting serotonin (5-HT) receptors. nih.gov The 5-HT6 receptor, in particular, has been a significant target for drug discovery due to its exclusive localization in the brain and its role in cognitive processes. nih.gov It belongs to the G-protein coupled receptor (GPCR) superfamily and is implicated in learning and memory. nih.govmdpi.com

Research into a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives has provided insight into the structural requirements for 5-HT6 receptor affinity. Studies have shown that modifications to the indole core and the attached heterocyclic ring significantly impact binding. For instance, the reduction of the double bond in the 1,2,3,6-tetrahydropyridin-4-yl moiety to a piperidin-4-yl ring, which is structurally analogous to the compound of interest, was found to decrease the affinity for 5-HT6 receptors. nih.gov This suggests that the rigidity conferred by the double bond is favorable for this specific interaction.

Further structure-activity relationship (SAR) studies on related indole derivatives have demonstrated that substitutions on the indole ring also play a critical role. The following table summarizes the binding data for selected compounds, illustrating the effect of these modifications. nih.gov

| Compound | Indole Substituent (Position 5) | Q Moiety | 5-HT6 Ki [nM] |

| 11 | 5-MeO | 3-quinolinyl | 4 ± 1 |

| 13 | 5-MeO | 4-isoquinolinyl | 3 ± 0.2 |

| 23 | 5-MeO | 7-quinolinyl | 2 ± 0.4 |

| 25 | 5-MeO | 4-isoquinolinyl | 3 ± 0.2 |

| 34 | H | 7-quinolinyl | 30 ± 4 |

| 35 | H | 4-isoquinolinyl | 24 ± 4 |

Data sourced from studies on N1-azinylsulfonyl-1H-indoles. Compounds 34 and 35 possess the piperidin-4-yl moiety, showing a lower affinity compared to their tetrahydropyridin-4-yl counterparts (23 and 25).

Farnesoid X Receptor (FXR) Agonism

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a sensor for bile acids and is a key regulator of metabolic pathways, including bile acid, lipid, and glucose metabolism. nih.govmdpi.com As such, FXR has become an attractive drug target for metabolic and liver diseases. nih.govresearchgate.net

Analogs incorporating the 1-methyl-1H-indole scaffold have been identified as novel FXR agonists. One such discovery is 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid. nii.ac.jp This compound demonstrates the utility of the indole-piperidine core in designing ligands that can activate this metabolic nuclear receptor. researchgate.net FXR agonists work by binding to the receptor, which then regulates the expression of key genes involved in metabolic processes. nih.gov The activation of FXR can lead to improved insulin (B600854) sensitivity, inhibition of hepatic lipogenesis, and a reduction in cholesterol accumulation. nih.gov

The development of non-bile acid FXR agonists, such as those based on the indole structure, is a significant area of research aimed at treating conditions like non-alcoholic steatohepatitis (NASH) and dyslipidemia. nii.ac.jp

Cannabinoid Receptor Agonism

The cannabinoid receptors, primarily CB1 and CB2, are GPCRs that are part of the endocannabinoid system. Synthetic cannabinoids often feature an indole core structure. mdpi.com While direct studies on 1-Methyl-2-(piperidin-4-yl)-1H-indole itself are limited in this context, research on related chloroindole analogues of synthetic cannabinoids like MDMB-CHMICA provides valuable insights. mdpi.com

MDMB-CHMICA is a potent synthetic cannabinoid with high binding affinity for the human CB1 (hCB1) receptor. mdpi.com Studies on its analogues show that modifications to the indole core, such as halogen substitution, can significantly impact pharmacological properties. For example, removing a bromine substitution from the core of a similar compound, ADMB-5′Br-INACA, was shown to reduce activity at the hCB1 receptor. mdpi.com This highlights the sensitivity of the cannabinoid receptor binding pocket to the electronic and steric properties of the indole scaffold. The interaction between the heterocyclic indole core and the rest of the molecule is a critical factor for the efficacy of these compounds as CB1 agonists. mdpi.com

Other G-Protein Coupled Receptor (GPCR) Interactions

Beyond the 5-HT6 and cannabinoid receptors, analogs of the indole-piperidine structure have shown affinity for other GPCRs. A study on 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles identified them as multi-target ligands with nanomolar affinity for dopamine (B1211576) D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. nih.gov

These compounds were found to act as antagonists at both D2 and 5-HT2A receptors, a profile considered beneficial for potential antipsychotic applications. nih.gov Molecular docking studies suggest that bulky substituents at the C5 position of the indole moiety are generally not favorable for binding. nih.gov The ability of this structural class to interact with multiple GPCRs underscores its potential as a versatile scaffold for developing multi-target ligands for complex neuropsychiatric disorders. nih.gov

Enzyme Modulation and Inhibition

The 1-Methyl-2-(piperidin-4-yl)-1H-indole framework and its constituent parts (indole and piperidine) are also found in molecules designed to modulate or inhibit enzyme activity.

Aromatase Inhibitory Activity

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens and is a well-established therapeutic target for hormone-dependent breast cancer. mdpi.comnih.gov The indole nucleus has gained significant attention as a scaffold for designing nonsteroidal aromatase inhibitors (AIs). nih.gov

Research has shown that 2-aryl indoles can exhibit potent aromatase inhibition. Structure-activity relationship (SAR) studies revealed that the position of electron-withdrawing groups on the indole ring is crucial for activity. For instance, a nitrile group at the C-3 position of the indole resulted in more potent inhibition than when it was placed at the C-5 position. nih.gov Similarly, indole aryl sulfonamides have been developed as effective AIs, with the attachment position of the aryl sulfonamide group to the indole ring playing a critical role in inhibitory activity. nih.gov

While direct aromatase inhibition data for 1-Methyl-2-(piperidin-4-yl)-1H-indole is not specified, the established activity of other indole-based compounds suggests that its analogs could be rationally designed to target this enzyme.

Cholinesterase Activities

Analogs featuring the indole-piperidine core have been investigated for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of neurological disorders.

Research into a series of piperidinone derivatives has shed light on the structure-activity relationships governing cholinesterase inhibition. For instance, the introduction of various substituents on the benzylidene rings of N-benzylpiperidine analogs influences their inhibitory potency. One study demonstrated that a compound featuring a nitro substituent, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, was the most potent derivative against AChE. Conversely, the analog with chlorine substituents, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, displayed the most effective anti-BuChE activity. nih.gov The findings suggest that the electronic properties of the substituents on the aromatic rings play a crucial role in the differential inhibition of AChE and BuChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidinone Analogs

| Compound | Substituent | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| 1d | 4-Nitro | AChE | 12.55 |

| 1g | 4-Chloro | BuChE | 17.28 |

Data sourced from a study on piperidinone derivatives. nih.gov

Protein Kinase C Inhibition

Protein Kinase C (PKC) represents a family of serine-threonine kinases that are integral to various signal transduction pathways, controlling processes like cell growth, differentiation, and apoptosis. The indole scaffold is a key feature in several known PKC inhibitors.

Analogs derived from indolocarbazoles, such as staurosporine, have provided the structural basis for the design of novel PKC inhibitors. nih.gov This has led to the development of compounds like 2,3-bisarylmaleimides, where the indole ring is a critical component for activity. Research has shown that 2,3-bisindolylmaleimides are particularly potent inhibitors of PKC. nih.gov The inhibitory mechanism of these compounds often involves competitive binding at the ATP-binding site of the kinase domain. Further modifications, such as the introduction of a chloro substituent on the indole ring, have been shown to enhance potency. nih.gov Another series of maleimide-based inhibitors, including AEB071, which contains an indole moiety, has been identified as potent and selective inhibitors of classical and novel PKC isotypes. nih.gov

RNA Polymerase Inhibition

The indole nucleus is present in various compounds with broad-spectrum antiviral activity, which, in some cases, is attributed to the inhibition of viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses.

For example, spiro-oxindoles, which are derived from an indole core, have been investigated as potential inhibitors of the SARS-CoV-2 RdRp. mdpi.com Certain spiro[indoline-3,5′-pyrido[2,3-d:6,5-d']dipyrimidine] derivatives have demonstrated high inhibitory activities against the viral RdRp in plaque reduction assays. mdpi.com The mechanism of these indole-based compounds involves binding to the polymerase, thereby obstructing its function and terminating viral replication. While direct studies on 1-methyl-2-(piperidin-4-yl)-1H-indole analogs as RNA polymerase inhibitors are limited, the established activity of the broader indole family suggests a potential avenue for exploration.

Table 2: RNA-dependent-RNA-polymerase (RdRp) Inhibitory Activity of Selected Spiro-oxindole Analogs

| Compound | IC50 (nM) against RdRp |

|---|---|

| 3a | 40.23 ± 0.09 |

| 4b | 44.90 ± 0.08 |

| 4d | 42.13 ± 0.11 |

| 4e | 41.87 ± 0.14 |

| Chloroquine (Reference) | 45.00 ± 0.02 |

Data from an in vitro study against SARS-CoV-2 RdRp. mdpi.com

Signaling Pathway Modulation

Hedgehog Signaling Pathway Suppression

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the formation of various cancers. nih.govnih.gov The transmembrane protein Smoothened (SMO) is a key component of this pathway.

A novel analog, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), has been identified as a potent suppressor of Hh pathway activation. nih.gov The mechanism of action for LKD1214 involves the direct repression of SMO activity by preventing its ciliary translocation. nih.gov Notably, this compound binds to a distinct interface on SMO compared to other known inhibitors and retains its activity against drug-resistant SMO mutants. nih.gov Other research has identified pyrimidine-indole hybrid molecules that antagonize Hh signaling through a different mechanism: they inhibit ciliogenesis by causing microtubule destabilization, which is essential for the proper functioning of the Hh pathway. nih.gov

TNF-α Secretion Inhibition

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. The inhibition of its production is a key therapeutic strategy for a range of inflammatory disorders.

Studies have shown that conjugates combining an N-substituted indole with an aminophenyl morpholinone moiety can effectively inhibit the production of TNF-α. nih.gov In one study, a specific conjugate was found to reduce the lipopolysaccharide (LPS)-induced levels of TNF-α in microglial cells by 71%. nih.gov The underlying mechanism involves the inhibition of the nuclear translocation of NF-κB and AP-1, which are key transcription factors for TNF-α gene expression. nih.gov

Mechanisms of Antioxidant Activity

The indole nucleus is known to possess antioxidant properties, which are often attributed to its electron-rich nature, allowing it to act as a hydrogen or electron donor to scavenge free radicals.

The antioxidant activity of indole derivatives can be influenced by the nature and position of substituents on the indole ring. For instance, indole hydrazone derivatives have been shown to be effective radical scavengers. nih.gov Their antioxidant capacity is correlated with the number and position of hydroxyl groups on an attached arylidene moiety, as well as the presence of other electron-donating groups like methoxy (B1213986) or diethylamino groups. nih.gov These compounds can interfere with the action of reactive oxygen species (ROS) through various mechanisms, including direct radical scavenging and inhibition of lipid peroxidation. nih.goveurekaselect.com For example, certain indole compounds containing 4-substituted piperazine (B1678402) moieties have demonstrated strong inhibitory effects on superoxide (B77818) radical formation. eurekaselect.com

Investigation of Chelating Properties of 1-Methyl-2-(piperidin-4-yl)-1H-indole Analogs Lacks Specific Research Data

A thorough review of scientific literature reveals a notable absence of specific research focused on the chelating properties of 1-methyl-2-(piperidin-4-yl)-1H-indole and its direct analogs. While the broader classes of indole and piperidine (B6355638) derivatives have been investigated for their metal-coordinating abilities in various contexts, particularly in the development of therapeutic agents for neurodegenerative diseases where metal ion dysregulation is a key factor, data directly pertaining to the metal-binding affinity and mechanisms of 1-methyl-2-(piperidin-4-yl)-1H-indole are not available in the public domain.

The indole nucleus, a common scaffold in medicinal chemistry, is known to participate in metal coordination. nih.gov The nitrogen atom of the indole ring and other heteroatoms in its derivatives can act as donor sites for metal ions, forming stable complexes. nih.gov Similarly, the piperidine moiety has been incorporated into larger ligand structures, such as salophen complexes, which have been studied for their interactions with metal ions like copper(II), nickel(II), platinum(II), and zinc(II). uniroma1.it

However, the specific combination of a 1-methyl-indole and a 4-yl-piperidine substituent in the target compound has not been the subject of dedicated chelation studies. Research in the field of metal chelation by heterocyclic compounds is extensive, with numerous studies detailing the synthesis and characterization of metal complexes with a wide array of organic ligands. jocpr.comsphinxsai.com These investigations typically involve techniques such as UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography to determine the stoichiometry, stability constants, and coordination geometry of the metal-ligand complexes.

For instance, studies on other heterocyclic systems like pyrazoline derivatives have detailed the synthesis of their complexes with various transition metals and characterized their geometry and biological activities. sphinxsai.com Likewise, the coordination chemistry of furan-containing ligands has been explored, demonstrating their ability to form stable chelates with divalent metal ions. jocpr.com

Despite the general interest in the metal-binding properties of indole and piperidine-containing molecules, the specific chelating behavior of 1-methyl-2-(piperidin-4-yl)-1H-indole remains an uninvestigated area of research. Consequently, there are no detailed research findings or data tables to present regarding its molecular mechanisms and biological targets in the context of chelation. Future studies would be necessary to elucidate the potential of this compound and its analogs as metal chelators.

Pharmacological Profile and Preclinical Biological Activities of 1 Methyl 2 Piperidin 4 Yl 1h Indole Derivatives

Anti-inflammatory Properties

Derivatives of the indole (B1671886) and piperidine (B6355638) core structures have demonstrated significant anti-inflammatory activities. For instance, a novel series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Several of these compounds exhibited potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov One of the most potent compounds, 6e, showed an IC50 value of 0.86 μM for NO inhibition and 1.87 μM for TNF-α inhibition. nih.gov Further in vivo studies on xylene-induced ear edema in mice revealed that this compound possessed more potent anti-inflammatory activity than ibuprofen. nih.gov The mechanism of action for these derivatives was linked to the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages. nih.gov

Similarly, other studies on different classes of piperidine and indole derivatives have reported notable anti-inflammatory effects. researchgate.netmdpi.comrsc.orgunina.it These findings collectively suggest that the 1-methyl-2-(piperidin-4-yl)-1H-indole scaffold is a promising framework for the design of new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of a Representative 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative

| Compound | Target | IC50 (μM) | In Vivo Model | Result |

|---|---|---|---|---|

| 6e | NO Production | 0.86 | Xylene-induced ear edema | More potent than ibuprofen |

Antioxidant Activity

The indole nucleus is known to play a role in protecting the nervous system against oxidative stress. eurekaselect.com Several studies have explored the antioxidant potential of indole and piperidine derivatives. studiamsu.mdnih.govmdpi.com One study on indole derivatives containing 4-substituted piperazine (B1678402) moieties revealed strong inhibitory effects on superoxide (B77818) radical formation, with some compounds showing higher activity than vitamin E. eurekaselect.com For example, compound 11 from this series demonstrated an 88% inhibition of superoxide radical formation, compared to 62% for vitamin E. eurekaselect.com However, these compounds generally showed weak activity in DPPH radical scavenging and lipid peroxidation inhibition assays. eurekaselect.com

Another study focusing on diarylidene-N-methyl-4-piperidones (DANMP) and related compounds as curcumin (B1669340) analogues reported their antioxidant activity through DPPH radical scavenging assays. nih.gov These findings indicate that the combination of indole and piperidine rings in the 1-methyl-2-(piperidin-4-yl)-1H-indole structure could lead to compounds with significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases.

Table 2: Antioxidant Activity of a Representative Indole-Piperazine Derivative

| Compound | Assay | Inhibition (%) | Standard (Vitamin E) |

|---|

| 11 | Superoxide Radical Formation | 88% | 62% |

Antiparasitic Activity (e.g., against Plasmodium falciparum)

The indole-piperidine scaffold has shown promise in the development of antiparasitic agents. A notable example is the activity of a structurally related compound, 1-methyl-4-(piperidin-3-yl)-1H-indole, against Plasmodium falciparum, the parasite responsible for malaria. smolecule.com This class of compounds demonstrates antimalarial activity through the inhibition of hemozoin crystallization, a crucial detoxification process for the parasite. smolecule.com The mechanism involves specific molecular interactions with the crystal growth sites of hemozoin. smolecule.com

Furthermore, indole-based compounds have been shown to disrupt the mitochondrial electron transport chain in parasites, leading to metabolic collapse. smolecule.com They can also modulate the activity of ion channels like the Plasmodium falciparum ATPase 4 (PfATP4), which is essential for maintaining ion homeostasis in the parasite. smolecule.com Other research has also highlighted the potential of novel heterocyclic compounds against parasites such as Leishmania major and Toxoplasma gondii. mdpi.com

Antifungal Activity (e.g., against Candida albicans)

Derivatives containing piperidine and indole moieties have been investigated for their antifungal properties. A study on piperidin-4-one derivatives showed that they possess antifungal activity against various fungal strains, including Candida albicans. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to the piperidin-4-one scaffold was found to significantly enhance the antifungal activity compared to the parent compounds. biomedpharmajournal.org

Similarly, new indole derivatives incorporating 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879), and carbothioamide groups have been synthesized and tested against different fungal species. nih.gov Several of these compounds exhibited potent antifungal activity, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against C. albicans and C. krusei. nih.gov These findings suggest that the 1-methyl-2-(piperidin-4-yl)-1H-indole backbone could be a valuable template for the development of novel antifungal agents. researchgate.netajmb.orgnih.gov

Table 3: Antifungal Activity of Representative Indole Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Indole-thiadiazole/triazole | C. albicans | 3.125 |

Antimicrobial Activity

The piperidine and indole scaffolds are key components in many compounds with demonstrated antimicrobial activity. biointerfaceresearch.comnih.govyu.edu.jo For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for their in vitro antibacterial activity. biomedpharmajournal.org Several of these compounds exhibited significant antimicrobial activity when compared to the standard drug ampicillin. biomedpharmajournal.org

In another study, new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties were evaluated against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov Many of these compounds showed good antibacterial activity, with some derivatives exhibiting MIC values as low as 6.25 µg/mL against S. aureus. nih.gov The broad-spectrum antimicrobial potential of these scaffolds underscores the promise of 1-methyl-2-(piperidin-4-yl)-1H-indole derivatives as a source of new antimicrobial agents.

Anticancer Potential

The indole and piperidine rings are present in numerous anticancer agents, and their derivatives have been extensively studied for their potential in oncology. mdpi.comnih.govnih.govmdpi.comunimi.itmdpi.comresearchgate.net The anticancer mechanisms of indole derivatives are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various protein kinases and signaling pathways. mdpi.commdpi.com

A significant challenge in cancer therapy is the development of drug resistance. The 1-methyl-2-(piperidin-4-yl)-1H-indole scaffold has shown potential in overcoming this obstacle. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), was found to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. nih.gov Notably, this compound maintained its inhibitory activity against a vismodegib-resistant Smoothened (SMO) mutant (SmoD477H). nih.gov LKD1214 was shown to inhibit tumor growth in a mouse model of medulloblastoma, suggesting its therapeutic potential for overcoming drug resistance in Hh-dependent cancers. nih.gov This highlights the significant promise of the 1-methyl-2-(piperidin-4-yl)-1H-indole core structure in the development of new anticancer agents capable of tackling drug-resistant tumors.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov One of the primary targets for anti-angiogenic drugs is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govtaylorandfrancis.com Several indole derivatives have been investigated as potent inhibitors of VEGFR-2. nih.govtaylorandfrancis.comnih.gov

Research has shown that certain indole-containing compounds can exhibit significant VEGFR-2 inhibitory properties, which are often correlated with their antitumor activities. For instance, a series of 2-indolecarboxamides demonstrated mild to moderate VEGFR-2 inhibition. nih.gov Another study highlighted indole derivatives as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. taylorandfrancis.com While direct studies on 1-methyl-2-(piperidin-4-yl)-1H-indole derivatives are limited, the established anti-angiogenic potential of the broader indole class suggests that this specific scaffold could also modulate VEGFR-2 activity. The general pharmacophoric features of type-II kinase inhibitors, which include a terminal hydrophobic moiety, are often incorporated into the design of new VEGFR-2 inhibitors, a strategy that can be applied to derivatives of 1-methyl-2-(piperidin-4-yl)-1H-indole. dovepress.com

A study on a 5-bromo-1H-indol-2-carbonyl derivative revealed significant anti-angiogenic activity, which was linked to its anti-proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs). waocp.org This activity was postulated to be related to the inhibition of VEGF. waocp.org Molecular docking studies of various indole derivatives have further elucidated their binding modes within the VEGFR-2 active site, providing a rationale for their inhibitory activity. mdpi.com

| Compound Class | Target | Key Findings |

|---|---|---|

| Indole Derivatives | VEGFR-2 | Potent inhibition of VEGFR-2, leading to anti-angiogenic effects. nih.govtaylorandfrancis.comnih.gov |

| 2-Indolecarboxamides | VEGFR-2 | Mild to moderate inhibitory properties. nih.gov |

| 5-bromo-1H-indol-2-carbonyl derivative | VEGF | Significant anti-angiogenic and anti-proliferative activity on HUVECs. waocp.org |

Neurological and Psychiatric Disorder Relevance

Cognitive impairment is a feature of numerous neurological and psychiatric conditions, and there is a significant need for effective treatments. nih.gov Animal models are crucial for the discovery and evaluation of potential cognitive-enhancing compounds. nih.gov While direct studies on 1-methyl-2-(piperidin-4-yl)-1H-indole derivatives are not extensively reported, related structures have shown promise. The development of cognition enhancers often involves assessing a compound's ability to reverse chemically-induced cognitive deficits in preclinical models. nih.gov

Derivatives of indole and piperidine have been explored for their potential in treating anxiety and depression. For example, certain pyridoindole derivatives have demonstrated anxiolytic-like activity in rodent models, comparable to that of diazepam, without inducing significant motor impairment at therapeutic doses. nih.gov One such derivative, SMe1EC2, was found to exert anxiolytic effects in the elevated plus-maze test. nih.gov

Similarly, a fused thiopyrano-piperidone-tetrahydrocarboline derivative, which contains an indole-like core, exhibited dose-dependent anxiolytic-like activity in the hole-board test. mdpi.com This effect was suggested to be mediated, at least in part, through the serotonergic system, specifically involving 5-HT2A receptors. mdpi.com Other studies on piperazine derivatives have also pointed towards anxiolytic-like activity mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov These findings suggest that the 1-methyl-2-(piperidin-4-yl)-1H-indole scaffold is a promising starting point for the development of novel antidepressant and anxiolytic agents.

| Compound Class | Animal Model | Key Findings |

|---|---|---|

| Pyridoindole derivatives (e.g., SMe1EC2) | Elevated plus-maze | Anxiolytic activity without significant motor impairment. nih.gov |

| Fused thiopyrano-piperidone-tetrahydrocarboline | Hole-board test | Dose-dependent anxiolytic-like activity, likely mediated by the serotonergic system. mdpi.com |

| Piperazine derivatives | Elevated plus-maze, Light-dark box | Anxiolytic-like activity mediated through benzodiazepine and nicotinic pathways. nih.gov |

The search for new anticonvulsant agents is ongoing due to the limitations of current epilepsy treatments. While there is no direct evidence for the anticonvulsant activity of 1-methyl-2-(piperidin-4-yl)-1H-indole derivatives, the broader class of indole compounds has been recognized for various biological activities, including anticonvulsant effects. nih.gov

Metabolic Disorder Relevance (e.g., Dyslipidemia)

Metabolic disorders such as dyslipidemia are major risk factors for cardiovascular disease. A significant development in this area is the discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid, also known as LY2562175. nih.govresearchgate.net This compound is a potent and selective agonist of the farnesoid X receptor (FXR), a key regulator of lipid and bile acid metabolism. nih.govresearchgate.net

In preclinical studies using LDLr-/- mice, LY2562175 demonstrated robust lipid-modulating properties, significantly lowering plasma levels of LDL and vLDL cholesterol while increasing HDL cholesterol. nih.govresearchgate.net The preclinical pharmacokinetic and pharmacodynamic profile of LY2562175 suggested its potential for once-daily dosing in humans, leading to its advancement into clinical trials. nih.govresearchgate.net The success of this derivative highlights the therapeutic potential of the 1-methyl-1H-indole scaffold in the treatment of dyslipidemia and related metabolic conditions. nih.govresearchgate.netnih.gov

| Compound | Target | Preclinical Model | Key Findings |

|---|---|---|---|

| LY2562175 | Farnesoid X Receptor (FXR) | LDLr-/- mice | Potent and selective FXR agonist, lowers LDL and vLDL, raises HDL. nih.govresearchgate.net |

Other Investigated Biological Activities (e.g., Antidiabetic, Anti-HIV, Antitubercular, Antifertility, Antimalarial)

Derivatives of 1-methyl-2-(piperidin-4-yl)-1H-indole have been investigated for a range of other biological activities.

Antidiabetic Activity: Indole derivatives, in general, are being explored for their potential as antidiabetic agents. nih.gov The broader classes of piperidine and piperazine derivatives have also been investigated as potential antidiabetic agents, with some showing α-amylase inhibitory activity. nih.govmdpi.com

Anti-HIV Activity: Several studies have focused on indole and piperidine derivatives as potential anti-HIV agents. asm.orgmdpi.comkuleuven.be Some indole-based compounds have been shown to inhibit HIV-1 Tat-mediated viral transcription. asm.org Molecular modeling studies have also explored the interaction of indole derivatives with the HIV-1 envelope glycoprotein (B1211001) gp120, a key target for antiviral drugs. nih.gov Piperidine-linked amino-triazine derivatives have demonstrated potent activity against wild-type HIV-1. kuleuven.be

Antitubercular Activity: The indole nucleus is a common feature in compounds with antitubercular properties. nih.gov Various indole-2-carboxamides have shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. chemrxiv.org Additionally, piperidine-containing compounds have been synthesized and evaluated for their antimycobacterial activity. ciac.jl.cnresearchgate.net

Antimalarial Activity: The 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel chemotype with antimalarial properties. nih.govbroadinstitute.org Derivatives of this scaffold have shown activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov One specific compound, 1-methyl-4-(piperidin-3-yl)-1H-indole, has been shown to inhibit hemozoin crystallization, a critical detoxification pathway for the malaria parasite. smolecule.com This mechanism of action is distinct from that of traditional quinoline (B57606) antimalarials. smolecule.com

| Activity | Compound Class | Key Findings |

|---|---|---|

| Antidiabetic | Indole and Piperidine derivatives | Potential as α-amylase inhibitors. nih.govnih.govmdpi.com |

| Anti-HIV | Indole and Piperidine derivatives | Inhibition of viral transcription and entry. asm.orgkuleuven.benih.gov |

| Antitubercular | Indole and Piperidine derivatives | Activity against drug-sensitive and resistant M. tuberculosis strains. nih.govchemrxiv.orgciac.jl.cn |

| Antimalarial | 3-piperidin-4-yl-1H-indoles | Inhibition of hemozoin crystallization; activity against drug-resistant malaria. nih.govbroadinstitute.orgsmolecule.com |

Advanced Research Techniques in the Study of 1 Methyl 2 Piperidin 4 Yl 1h Indole

In Silico Modeling and Computational Chemistry

In the early stages of drug discovery, in silico modeling and computational chemistry serve as powerful predictive tools to assess the viability of a compound before committing to resource-intensive laboratory synthesis and testing. These techniques use computer simulations to forecast a molecule's interactions and properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Methyl-2-(piperidin-4-yl)-1H-indole, docking studies would be used to simulate its interaction with the active site of a specific biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. The process involves generating multiple possible binding poses (conformations) of the ligand within the target's binding pocket and scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. This scoring helps identify the most likely and stable binding mode, providing insights into the compound's potential mechanism of action. For similar piperidine-based compounds, docking studies have been crucial in deciphering binding modes and identifying key amino acid residues involved in the interaction.

Following docking, Molecular Dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of every atom in the system over time, revealing the stability of the predicted binding pose and highlighting conformational changes in both the ligand and the target protein upon binding. This technique offers a deeper understanding of the binding energetics and the crucial interactions that stabilize the complex.

In Silico ADME Prediction

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools use computational models to estimate these crucial pharmacokinetic parameters from a molecule's structure alone, significantly reducing the time and cost associated with early-stage drug development.

For 1-Methyl-2-(piperidin-4-yl)-1H-indole, these predictive models would assess various physicochemical properties to forecast its behavior in the body. Key predicted parameters often include:

| ADME Parameter | Description | Predicted Outcome for Drug-Likeness |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. | High percentage suggests good oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross the BBB and enter the central nervous system. | Desirable for CNS targets, undesirable for peripherally acting drugs. |

| Caco-2 Permeability | An in vitro model that predicts intestinal permeability. | High permeability values correlate with good absorption. |

| Cytochrome P450 (CYP) Inhibition | Predicts whether the compound will inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. | Non-inhibitory profile is generally preferred. |

| Ames Test Prediction | Predicts the mutagenic potential of a compound. | A negative result is crucial for safety. |

These in silico predictions help prioritize compounds with favorable drug-like properties for further experimental testing.

High-Throughput Screening (HTS) in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of chemical compounds against a specific biological target. unl.edunih.gov This automated process is designed to identify "hits"—compounds that demonstrate a desired activity in a primary assay. Should 1-Methyl-2-(piperidin-4-yl)-1H-indole be part of a larger chemical library, HTS would be the method used to screen it alongside numerous other molecules. nih.gov

The process typically involves miniaturized assays in microtiter plates (e.g., 384- or 1536-well formats). researchgate.net For a library containing indole (B1671886) derivatives, an HTS campaign could involve a target-based screen, where the goal is to find compounds that bind to or modulate the activity of a purified protein, or a phenotypic screen, which looks for compounds that produce a desired effect in whole cells. mdpi.com Colorimetric or fluorescence-based readouts are commonly used to quickly and efficiently measure the outcome of the assay for each compound. researchgate.net Hits identified from the HTS campaign, which could include 1-Methyl-2-(piperidin-4-yl)-1H-indole, would then proceed to more rigorous secondary screening and validation studies.

In Vitro Pharmacological Assays

Once a compound is identified as a "hit" or is selected for detailed study, a battery of in vitro pharmacological assays is conducted to characterize its biological activity. These experiments, performed in a controlled laboratory setting outside of a living organism, are essential for determining a compound's potency, efficacy, and mechanism of action.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor. creative-bioarray.com These assays use a radioactively labeled molecule (the radioligand) known to bind to the target of interest. The primary types of radioligand binding assays are:

Saturation Assays: These are used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). creative-bioarray.com

Competition Assays: These assays are used to determine the affinity of an unlabeled test compound, such as 1-Methyl-2-(piperidin-4-yl)-1H-indole. nih.gov In this setup, a fixed concentration of radioligand is incubated with the receptor source (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.

The data from a competition assay generates a dose-response curve from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. This IC50 value can then be converted to an affinity constant (Ki), which represents the intrinsic affinity of the test compound for the receptor. oncodesign-services.com For piperidine-containing compounds, these assays are routinely used to establish their binding affinity and selectivity for various receptor subtypes. nih.govnih.gov

| Parameter | Description |

| IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. |

| Ki (Inhibition Constant) | The intrinsic binding affinity of a competing ligand for a receptor. It is calculated from the IC50 value. |

| Bmax (Maximum Binding Capacity) | The total concentration of receptor sites in a given tissue or cell preparation. |

| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium; a measure of the radioligand's affinity. |

Cell-Based Assays (e.g., calcium mobilization, cell growth inhibition)

While binding assays confirm that a compound interacts with a target, cell-based assays are necessary to determine the functional consequence of this interaction—whether the compound acts as an agonist, antagonist, or inverse agonist. These assays are conducted using living cells that naturally express or have been engineered to express the target of interest.

Calcium Mobilization Assays: Many GPCRs signal through the release of intracellular calcium (Ca2+) upon activation. Calcium mobilization assays use fluorescent dyes that are sensitive to calcium levels. If 1-Methyl-2-(piperidin-4-yl)-1H-indole were to act as an agonist at such a receptor, it would trigger a signaling cascade leading to an increase in intracellular Ca2+, which is detected as a change in fluorescence. Conversely, if it were an antagonist, it would block the calcium signal induced by a known agonist.

Cell Growth Inhibition Assays: In fields like oncology, the primary goal is to find compounds that inhibit the proliferation of cancer cells. In a cell growth inhibition assay, cancer cell lines are treated with increasing concentrations of the test compound. After a set incubation period, the number of viable cells is measured using various methods, such as colorimetric assays (e.g., MTT or SRB) or luminescence-based assays that measure ATP content. The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a given enzyme or process), providing a measure of the compound's cytotoxic or cytostatic potency.

In Vivo Preclinical Models for Efficacy Evaluation

The therapeutic potential of compounds structurally related to 1-Methyl-2-(piperidin-4-yl)-1H-indole is often evaluated in various in vivo preclinical models. These models are crucial for assessing antitumor efficacy and pharmacodynamic effects before consideration for clinical trials. A primary approach involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.

For instance, indole-based derivatives acting as inhibitors of the histone methyltransferase EZH2 have been assessed in B-cell lymphoma xenograft models. nih.govresearchgate.net In a notable study, the compound CPI-1205, which shares the core indole-piperidine scaffold, demonstrated robust antitumor effects in a KARPAS-422 B-cell lymphoma xenograft model established in female CB-17 SCID mice. nih.govnih.gov This specific cell line is utilized because it possesses a mutation that leads to constitutive activation of the EZH2 pathway, making it a relevant model for testing targeted inhibitors. nih.gov

Similarly, other novel indole derivatives have been evaluated in different cancer models. The compound LKD1214, an analog featuring the indole structure, was shown to inhibit tumor growth in a mouse model of medulloblastoma. nih.gov These studies highlight the importance of selecting appropriate in vivo models that accurately reflect the genetic and molecular characteristics of the human cancer being targeted to obtain a meaningful evaluation of a compound's efficacy.

Table 1: Examples of In Vivo Preclinical Models for Related Indole-Piperidine Compounds

| Compound Class | Model Type | Cell Line | Host Animal | Purpose of Study |

|---|---|---|---|---|

| Indole-based EZH2 Inhibitor | Xenograft | KARPAS-422 (B-cell lymphoma) | Female CB-17 SCID mice | To evaluate antitumor efficacy and pharmacodynamic effects. nih.gov |

Spectroscopic and Analytical Characterization for Reaction Monitoring and Purity Assessment

The synthesis and purification of 1-Methyl-2-(piperidin-4-yl)-1H-indole and its derivatives rely heavily on a suite of spectroscopic and analytical techniques. These methods are essential for confirming the chemical structure of intermediates and final products, monitoring the progress and completion of chemical reactions, and assessing the purity of the synthesized compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technique used to monitor reaction conversion. For example, during the synthesis of related indole-piperidine scaffolds, LC-MS analysis is employed to confirm the complete conversion of starting materials before proceeding to the next synthetic step. nih.gov

For definitive structural elucidation and purity confirmation, a combination of methods is typically employed. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. nih.gov High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, further confirming its identity. mdpi.com Additionally, Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify the presence of specific functional groups within the molecule. mdpi.com Elemental analysis provides the percentage composition of elements (C, H, N), which must match the calculated values for the proposed chemical formula. mdpi.com

Table 2: Spectroscopic and Analytical Techniques for Characterization

| Technique | Application | Information Obtained |

|---|---|---|

| LC-MS | Reaction Monitoring | Confirms conversion of reactants to products. nih.gov |

| ¹H NMR | Structural Elucidation | Provides information on the number, environment, and connectivity of protons. nih.gov |

| ¹³C NMR | Structural Elucidation | Identifies the different carbon environments in the molecule. nih.gov |

| HRMS/MS | Structural Confirmation | Determines exact mass and elemental formula. mdpi.com |

| FT-IR | Functional Group Analysis | Identifies characteristic vibrational frequencies of functional groups. mdpi.com |

| Elemental Analysis | Purity Assessment | Confirms the elemental composition (C, H, N) of the pure compound. mdpi.com |

Understanding the reactivity of 1-Methyl-2-(piperidin-4-yl)-1H-indole is critical for predicting its metabolic fate and potential interactions. Kinetic and mechanistic studies, particularly those involving oxidation, provide insight into the molecule's stability and biotransformation pathways. The piperidine (B6355638) and indole moieties are both susceptible to metabolic oxidation.

Studies on structurally similar compounds have shown that the piperidine ring can be a substrate for enzymes like monoamine oxidases (MAO). An investigation into the in vitro oxidation of 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (B1218979) (MMPP) and its dehydrated form (TMMP) by human MAO-A and MAO-B provides a relevant model. nih.gov The results showed that TMMP was a substrate for both MAO forms, with significantly different kinetic parameters. nih.gov MAO-B oxidized TMMP with a much higher maximum velocity (Vmax) than MAO-A, although the Michaelis constants (Km) were similar. nih.gov In contrast, the parent alcohol, MMPP, was found to be a very poor substrate for MAO-B only, with a high Km value indicating low affinity. nih.gov Such studies are crucial for understanding how modifications to the piperidine ring affect its interaction with metabolic enzymes.

The reactivity of the indole nucleus has also been investigated. Kinetic and thermodynamic data have been obtained for the bromination reactions of methyl indole regioisomers, revealing that such reactions follow second-order kinetics and are very rapid. sciensage.info Mechanistic studies on the synthesis of related indole compounds have also elucidated specific reaction pathways, such as distinguishing between a 1,4-addition followed by reduction/condensation versus a reduction/condensation followed by 1,5-addition. researchgate.net These fundamental reactivity studies are essential for optimizing synthetic routes and understanding the chemical behavior of the indole core.

Table 3: Kinetic Parameters for MAO-Mediated Oxidation of a Structurally Related Compound (TMMP)

| Enzyme | Apparent Km (µM) | Relative Vmax |

|---|---|---|

| MAO-A | ~60 | 1 |

| MAO-B | ~60 | ~30 |

Data derived from studies on 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl) pyridine (B92270) (TMMP). nih.gov

Future Perspectives and Therapeutic Potential of 1 Methyl 2 Piperidin 4 Yl 1h Indole in Drug Discovery

Design of Novel Analogs with Enhanced Specificity and Potency

The development of novel analogs of 1-Methyl-2-(piperidin-4-yl)-1H-indole with improved specificity and potency is a key area of research. Structural modifications can be systematically introduced to optimize the compound's interaction with specific biological targets. For instance, substitution at the 5-position of the indole (B1671886) ring with groups like methoxy (B1213986) has been shown to enhance the potency and selectivity of some indole derivatives as COX-2 inhibitors. researchgate.net Similarly, modifications to the piperidine (B6355638) ring can significantly impact the pharmacological profile.

Key strategies for analog design include:

Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the indole ring can modulate the electronic properties and steric bulk of the molecule, leading to enhanced binding affinity and selectivity for the target protein.

Modification of the Piperidine Moiety: Altering the substitution on the piperidine nitrogen or introducing functional groups on the piperidine ring can influence the compound's solubility, metabolic stability, and interaction with the target. For example, N-acylation or N-alkylation of the piperidine can lead to compounds with diverse biological activities. researchgate.net

Linker Modification: The direct linkage between the indole and piperidine rings can be modified by introducing flexible or rigid linkers. This can alter the relative orientation of the two moieties, allowing for optimal interaction with the binding site of a target protein.

| Analog | Modification | Potential Target | Desired Outcome |

| 5-Fluoro-1-methyl-2-(piperidin-4-yl)-1H-indole | Fluorine substitution at the 5-position of the indole ring | Kinases, GPCRs | Enhanced binding affinity and metabolic stability |

| 1-Methyl-2-(1-benzoylpiperidin-4-yl)-1H-indole | Benzoyl group on the piperidine nitrogen | CNS receptors | Altered CNS penetration and receptor subtype selectivity |

| 1-Methyl-2-(piperidin-4-yl)-1H-indole-5-carboxamide | Carboxamide group at the 5-position of the indole ring | Enzymes (e.g., histone methyltransferases) | Increased hydrogen bonding interactions and potency |

Exploration of Polypharmacology and Multi-Target Approaches

The inherent complexity of diseases such as cancer and neurodegenerative disorders has led to a growing interest in multi-target-directed ligands (MTDLs). nih.gov The 1-Methyl-2-(piperidin-4-yl)-1H-indole scaffold is well-suited for the design of such agents due to the presence of two distinct pharmacophoric units. By strategically modifying the core structure, it is possible to design compounds that can simultaneously modulate multiple targets involved in a disease pathway.

For example, in the context of Alzheimer's disease, an analog of 1-Methyl-2-(piperidin-4-yl)-1H-indole could be designed to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), two key enzymes in the pathogenesis of the disease. nih.gov This dual-inhibition approach could offer a more effective therapeutic strategy compared to single-target agents. The indole moiety could be optimized for interaction with the catalytic site of BACE1, while the piperidine portion could be tailored to bind to the peripheral anionic site of AChE.

Application of Advanced Synthetic Technologies

The efficient and versatile synthesis of 1-Methyl-2-(piperidin-4-yl)-1H-indole and its analogs is crucial for driving drug discovery efforts. Modern synthetic methodologies can facilitate the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Recent advances in synthetic chemistry applicable to this scaffold include:

Catalyst-Free Synthesis: Environmentally friendly and cost-effective methods, such as catalyst-free synthesis in polyethylene (B3416737) glycol, have been developed for the preparation of indole derivatives. openmedicinalchemistryjournal.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. This technology can be applied to key steps in the synthesis of 1-Methyl-2-(piperidin-4-yl)-1H-indole, such as the construction of the indole ring or the coupling of the piperidine moiety.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, providing a rapid route to novel analogs.

| Synthetic Method | Description | Advantages |

| Fischer Indole Synthesis | A classic method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. | Well-established, versatile. |

| Palladium-Catalyzed Cross-Coupling | Reactions such as the Suzuki or Buchwald-Hartwig coupling can be used to functionalize the indole or piperidine rings. | High efficiency, broad substrate scope. |

| Reductive Amination | A common method for attaching the piperidine ring to the indole core. | Mild reaction conditions, high yields. |

Translational Research from Preclinical Findings to Potential Therapeutic Development